4-(2,4-Difluorophenyl)oxan-4-amine
Overview
Description
4-(2,4-Difluorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an oxan-4-amine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2,4-Difluorophenyl)oxan-4-amine involves several steps. One common method includes the reaction of 2,4-difluorophenylboronic acid with an appropriate oxan-4-amine precursor under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
4-(2,4-Difluorophenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxan-4-one derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where halogen atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.
Scientific Research Applications
4-(2,4-Difluorophenyl)oxan-4-amine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)oxan-4-amine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, while the oxan-4-amine structure provides the necessary functional groups for specific interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
4-(2,4-Difluorophenyl)oxan-4-amine can be compared with similar compounds like 4-[(2,4-Difluorophenyl)methyl]oxan-4-amine. While both compounds share the difluorophenyl group, the presence of different substituents on the oxan ring can lead to variations in their chemical reactivity and biological activity. The unique combination of the difluorophenyl group and the oxan-4-amine structure in this compound makes it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-9(10(13)7-8)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXBPIHUFAUKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=C(C=C(C=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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